molecular formula C19H29ClN2O2 B2754202 1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride CAS No. 2418691-72-0

1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride

Cat. No. B2754202
CAS RN: 2418691-72-0
M. Wt: 352.9
InChI Key: HLIPZPSWDNYQLZ-UHFFFAOYSA-N
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Description

1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride is a useful research compound. Its molecular formula is C19H29ClN2O2 and its molecular weight is 352.9. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

Research by Merugu, Ramesh, and Sreenivasulu (2010) explores the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones. They investigate the antibacterial activity of newly synthesized compounds, showcasing the potential of piperidine derivatives in the development of antibacterial agents. This study highlights the efficient synthesis methods and the biological relevance of these compounds in medicinal chemistry (Merugu, Ramesh, & Sreenivasulu, 2010).

Novel Synthesis Approaches

Bararjanian, Balalaie, Rominger, and Barouti (2010) detail a novel one-pot synthesis of 2-aminopyrimidinones, including the use of piperidine in the synthesis process. This method demonstrates an innovative approach to creating pyrimidinones, contributing to the advancement of synthetic organic chemistry and potential pharmaceutical applications (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

Antioxidant Activity Studies

Ezzatzadeh and Hossaini (2018) applied a three-component Strecker-type reaction for synthesizing benzofuran derivatives, involving piperidine in the process. They also assessed the antioxidant activity of these compounds, emphasizing the potential health benefits and applications in disease prevention and treatment (Ezzatzadeh & Hossaini, 2018).

Pharmacokinetics of Novel Compounds

Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, and Zhao (2013) studied the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, one of which includes a piperidin-1-yl group similar to the compound . Their work focuses on understanding the metabolic pathways and hydrolysis-mediated clearance, providing insights into the development of more effective cancer treatments (Teffera et al., 2013).

properties

IUPAC Name

1-[4-(1-amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2.ClH/c1-19(2,13-20)15-7-9-21(10-8-15)18(22)12-16-11-14-5-3-4-6-17(14)23-16;/h3-6,15-16H,7-13,20H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIPZPSWDNYQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1CCN(CC1)C(=O)CC2CC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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